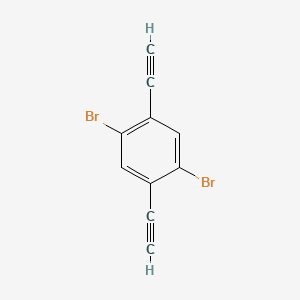

1,4-Dibromo-2,5-diethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-diethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFJLEJAFNRDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1Br)C#C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301945 | |

| Record name | 1,4-Dibromo-2,5-diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478190-80-6 | |

| Record name | 1,4-Dibromo-2,5-diethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478190-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,5-diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dibromo-2,5-diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-dibromo-2,5-diethynylbenzene, a valuable building block in the fields of materials science, organic electronics, and pharmaceutical development. Its rigid structure and reactive ethynyl and bromo functionalities make it an ideal candidate for the construction of complex molecular architectures, including conjugated polymers and macrocycles.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing from 1,4-dibromobenzene. A common and effective route involves the introduction of protected ethynyl groups, followed by a deprotection step. The most frequently employed protecting group for the terminal alkyne is the trimethylsilyl (TMS) group, which can be readily removed under mild conditions.

A well-established synthetic pathway proceeds via the following key intermediates:

-

2,5-Dibromo-p-xylene: The synthesis often starts with the bromination of p-xylene.

-

1,4-Dibromo-2,5-bis(bromomethyl)benzene: Radical bromination of 2,5-dibromo-p-xylene yields this intermediate.

-

1,4-Dibromo-2,5-diformylbenzene: Oxidation of the bis(bromomethyl) intermediate gives the corresponding dialdehyde.

-

1,4-Dibromo-2,5-bis(ethynyl)benzene (target molecule): A Corey-Fuchs reaction on the dialdehyde provides the terminal alkynes.

An alternative and widely used approach involves the Sonogashira coupling of a suitably substituted benzene ring with a protected acetylene source, followed by deprotection. A common precursor for this route is 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene.

Experimental Protocols

The following are detailed experimental protocols for a common synthetic route to this compound.

Step 1: Synthesis of 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene

This procedure utilizes a Sonogashira cross-coupling reaction between 1,4-diiodo-2,5-dibromobenzene and (trimethylsilyl)acetylene.

To a solution of 1,4-diiodo-2,5-dibromobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added (trimethylsilyl)acetylene (2.2-2.5 eq). The reaction mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). To this solution are added a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, such as CuI (0.04-0.10 eq). The reaction is then stirred at room temperature or slightly elevated temperatures until completion, which is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by filtering off the catalyst, washing with aqueous solutions to remove salts, and extracting the product into an organic solvent. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene as a solid.

Step 2: Synthesis of this compound (Deprotection)

The trimethylsilyl protecting groups are removed under basic conditions to yield the final product.

To a solution of 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF) and methanol, is added a mild base, for example, potassium carbonate (K₂CO₃) or potassium fluoride (KF) (2.0-3.0 eq). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with water and the product is extracted into an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography to yield the pure product as a solid.

Molecular Structure and Characterization

The molecular formula of this compound is C₁₀H₄Br₂[1], and its molecular weight is 283.95 g/mol [1]. The structure consists of a central benzene ring substituted with two bromine atoms and two ethynyl groups at the 1, 4, 2, and 5 positions, respectively.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~7.70 | Singlet | Aromatic protons |

| ¹H | CDCl₃ | ~3.40 | Singlet | Acetylenic protons |

| ¹³C | CDCl₃ | ~135 | Singlet | Aromatic C-H |

| ¹³C | CDCl₃ | ~125 | Singlet | Aromatic C-Br |

| ¹³C | CDCl₃ | ~83 | Singlet | Acetylenic C-H |

| ¹³C | CDCl₃ | ~80 | Singlet | Aromatic C-C≡ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| ≡C-H | Stretching | 3300 - 3250 |

| C≡C | Stretching | 2150 - 2100 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-Br | Stretching | 700 - 500 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for two bromine atoms.

| Technique | m/z Value | Assignment |

| EI-MS | ~282, 284, 286 | [M]⁺ isotopic cluster |

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a logical progression from a readily available starting material to the final product through a series of chemical transformations.

Caption: Synthetic workflow for this compound.

This in-depth guide provides the essential technical information for the synthesis and characterization of this compound, empowering researchers and professionals in their scientific endeavors. The detailed protocols and characterization data serve as a valuable resource for the successful preparation and identification of this key chemical intermediate.

References

Technical Guide: Physical and Chemical Properties of 1,4-Dibromo-2,5-diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dibromo-2,5-diethynylbenzene, a halogenated aromatic hydrocarbon with significant potential in materials science and organic synthesis. This document details the compound's known physical characteristics, provides a theoretical framework for its synthesis, and outlines experimental protocols for its preparation and characterization. The information is presented to support researchers and professionals in leveraging this versatile molecule for advanced applications.

Introduction

This compound is a symmetrical aromatic compound featuring a central benzene ring substituted with two bromine atoms and two ethynyl groups. This unique substitution pattern imparts a rigid structure and multiple reactive sites, making it a valuable building block for the synthesis of complex organic materials, including conjugated polymers and macrocycles. Its utility stems from the ability to selectively functionalize the ethynyl and bromo moieties through various cross-coupling reactions.

Physical Properties

Currently, detailed experimental data for all physical properties of this compound are not widely available in the literature. However, based on its structure and data from its precursors and analogous compounds, the following properties can be summarized.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₄Br₂ | [1] |

| Molecular Weight | 283.95 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | Inferred from precursor |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and dichloromethane. Insoluble in water. | Inferred from structural analogues |

Note: The physical properties of the trimethylsilyl-protected precursor, 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene, are better characterized, with a reported melting point of 119-123 °C.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by the deprotection of the terminal alkynes.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Sonogashira Coupling for 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene

This procedure is adapted from established Sonogashira coupling methodologies.

-

Materials:

-

1,4-Diiodo-2,5-dibromobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodo-2,5-dibromobenzene, Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), and CuI (typically 4-10 mol%).

-

Add anhydrous toluene and triethylamine (as solvent and base).

-

Slowly add trimethylsilylacetylene (typically 2.2-2.5 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene as a solid.

-

Step 2: Deprotection to this compound

This procedure involves the removal of the trimethylsilyl protecting groups.

-

Materials:

-

1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

-

Procedure using Potassium Carbonate:

-

Dissolve 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene in a mixture of methanol and dichloromethane.

-

Add an excess of potassium carbonate to the solution.

-

Stir the mixture at room temperature for several hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain this compound. Further purification can be achieved by recrystallization.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

-

A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two equivalent aromatic protons.

-

A singlet in the alkyne region (δ 3.0-3.5 ppm) corresponding to the two equivalent acetylenic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments.

-

Signals for the aromatic carbons, with the carbon atoms attached to the bromine atoms appearing at a characteristic chemical shift.

-

Signals for the two equivalent sp-hybridized carbons of the ethynyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

-

A weak absorption band around 2100 cm⁻¹ for the C≡C stretching vibration.

-

Absorption bands in the aromatic region (around 1600-1450 cm⁻¹) for the C=C stretching of the benzene ring.

-

A strong absorption band in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Br stretching vibration.

Reactivity and Applications

This compound is a versatile building block due to its two distinct reactive sites. The bromine atoms are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl or vinyl substituents. The terminal ethynyl groups can undergo Sonogashira coupling, click chemistry reactions, and polymerization.

This dual reactivity makes it a valuable precursor for the synthesis of:

-

Conjugated Polymers: For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Covalent Organic Frameworks (COFs): As a rigid linker for the construction of porous materials with applications in gas storage and catalysis.

-

Macrocycles and Complex Molecular Architectures: For host-guest chemistry and materials science.

Caption: Reactivity and application pathways of the molecule.

Safety Information

Detailed toxicological data for this compound is not available. As with all halogenated organic compounds, it should be handled with appropriate safety precautions. Use in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential for the development of novel organic materials. While some of its physical properties require further experimental determination, its synthetic accessibility and versatile reactivity make it a valuable tool for researchers in organic chemistry, materials science, and drug development. This guide provides a foundational understanding of its properties and synthesis to facilitate its use in future research and development endeavors.

References

An In-depth Technical Guide to 1,4-Dibromo-2,5-diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1,4-Dibromo-2,5-diethynylbenzene, including its chemical identity, properties, synthesis, and applications. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and drug development.

Chemical Identity and Properties

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₀H₄Br₂.[1] Its structure consists of a central benzene ring substituted with two bromine atoms and two ethynyl groups at the 1, 4, and 2, 5 positions, respectively.

CAS Number: 478190-80-6[1]

Molecular Formula: C₁₀H₄Br₂[1]

Molecular Weight: 283.95 g/mol [1]

| Property | Value | Source |

| CAS Number | 478190-80-6 | [1] |

| Molecular Formula | C₁₀H₄Br₂ | [1] |

| Molecular Weight | 283.95 g/mol | [1] |

| Appearance | Likely a solid | Inferred from similar compounds |

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in readily available literature. However, a common and effective method for the synthesis of similar diethynylbenzene derivatives involves a two-step process: a Sonogashira coupling reaction followed by a deprotection step.

General Synthetic Approach

A plausible synthetic route for this compound is outlined below. This proposed method is based on established protocols for the synthesis of analogous compounds.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

The following is a generalized experimental protocol for the synthesis of this compound based on similar preparations. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Sonogashira Coupling to form 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene

-

To a solution of 1,4-dibromo-2,5-diiodobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and an amine, add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, ~2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, ~2-5 mol%).

-

The mixture is typically degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

-

Ethynyltrimethylsilane (a slight excess, e.g., 2.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by filtering off the catalyst and washing the organic layer with aqueous solutions to remove the amine and other water-soluble byproducts. The organic solvent is then removed under reduced pressure.

Step 2: Deprotection to yield this compound

-

The crude 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene is dissolved in a mixture of solvents like methanol (MeOH) and tetrahydrofuran (THF).

-

A base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), is added to the solution.

-

The mixture is stirred at room temperature until the deprotection of the trimethylsilyl (TMS) groups is complete, as indicated by TLC or other analytical methods.

-

The product is then isolated by extraction and purified.

Purification

Purification of the final product, this compound, is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any remaining impurities. Recrystallization from a suitable solvent system may also be employed to obtain a highly pure product.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the construction of complex, conjugated organic materials. The presence of both reactive bromine atoms and terminal ethynyl groups allows for selective and sequential cross-coupling reactions.

The ethynyl groups can participate in reactions such as the Sonogashira coupling, click chemistry, and polymerization. The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. This dual reactivity makes it a versatile precursor for the synthesis of:

-

Conjugated Polymers and Oligomers: These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

-

Molecular Wires and Nanostructures: The rigid, linear nature of the diethynylbenzene core makes it an ideal component for the construction of molecular-scale wires and other nanostructures.

-

Functional Materials: By further functionalizing the ethynyl groups, a wide range of materials with tailored optical, electronic, or sensory properties can be developed.

The logical relationship for its use in creating extended conjugated systems via Sonogashira coupling is depicted below.

Figure 2: Application in Sonogashira cross-coupling reactions.

Safety Information

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel organic materials. Its versatile reactivity allows for the construction of a wide array of complex molecular architectures. While detailed physical property data is currently limited, the proposed synthetic route provides a solid foundation for its preparation in a laboratory setting. Further research into this compound and its derivatives is likely to uncover new and exciting applications in materials science and drug discovery.

References

Solubility Profile of 1,4-Dibromo-2,5-diethynylbenzene in Organic Solvents: A Technical Guide

Introduction

Predictive Solubility Profile

Based on the principle of "like dissolves like," it is anticipated that the non-polar, aromatic nature of 1,4-Dibromo-2,5-diethynylbenzene will lead to good solubility in a range of common organic solvents. The solubility of the closely related compound, 1,4-dibromobenzene, supports this prediction. The following table summarizes the expected qualitative solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & References |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The non-polar, aromatic nature of these solvents closely matches that of the solute, facilitating strong van der Waals interactions. 1,4-dibromobenzene is known to be soluble in toluene and benzene.[2][3] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have appropriate polarity to dissolve many organic compounds and are good solvents for aromatic compounds. 1,4-dibromobenzene is soluble in chloroform.[2][4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are effective solvents for a wide range of organic compounds. 1,4-dibromobenzene is soluble in diethyl ether.[2][3][5][6] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate | While more polar, these solvents can still effectively solvate aromatic compounds. 1,4-dibromobenzene is soluble in acetone.[2][3][4] |

| Alcohols | Ethanol, Methanol | Low to Moderate | The polarity of alcohols, particularly methanol, may be too high for optimal solubility of a non-polar compound. 1,4-dibromobenzene is reported to be soluble in about 70 parts of alcohol, suggesting moderate solubility, and freely soluble in hot ethanol.[2][3] |

| Non-polar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The planarity and potential for π-stacking in the aromatic solute are not well-matched with the linear or cyclic aliphatic nature of these solvents. |

| Water | Insoluble | As a non-polar organic molecule, it is expected to be virtually insoluble in a highly polar solvent like water. 1,4-dibromobenzene is practically insoluble in water.[2][3][4][5][6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in the table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 2-5 mg of this compound to a clean, dry test tube.

-

Add the selected solvent dropwise, starting with 0.1 mL.

-

After each addition, cap the test tube and vortex for 30-60 seconds.

-

Visually inspect the solution against a dark background to check for undissolved solid.

-

Continue adding the solvent in 0.1 mL increments up to a total volume of 3 mL.

-

Record the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: No apparent change in the amount of solid.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent for generating a calibration curve.

-

Add an excess amount of this compound to a vial (enough to ensure a saturated solution with undissolved solid present).

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it in a constant temperature bath on an orbital shaker.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a research compound like this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 1,4-Dibromobenzene | 106-37-6 | Benchchem [benchchem.com]

- 3. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,4-Dibromobenzene: An Essential Compound in Organic Synthesis and Industrial Applications_Chemicalbook [chemicalbook.com]

- 6. wap.guidechem.com [wap.guidechem.com]

Spectroscopic and Synthetic Profile of 1,4-Dibromo-2,5-diethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the rigid, bifunctional aromatic compound, 1,4-Dibromo-2,5-diethynylbenzene. This molecule serves as a valuable building block in the fields of materials science, organic electronics, and medicinal chemistry due to its reactive ethynyl and bromo functionalities, which allow for the construction of complex molecular architectures through various cross-coupling reactions.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~7.7 | Singlet | Ar-H |

| ¹H | CDCl₃ | ~3.4 | Singlet | ≡C-H |

| ¹³C | CDCl₃ | ~135 | Singlet | Ar-C |

| ¹³C | CDCl₃ | ~125 | Singlet | Ar-C-Br |

| ¹³C | CDCl₃ | ~84 | Singlet | Ar-C≡C |

| ¹³C | CDCl₃ | ~81 | Singlet | ≡C-H |

Note: Predicted values are based on known substituent effects and data from the trimethylsilyl-protected precursor.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~2100 | Medium, Sharp | C≡C stretch |

| ~1500-1600 | Medium | C=C aromatic ring stretch |

| Below 800 | Strong | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane | ~300-350 | Not Reported |

Note: The extended π-conjugation is expected to result in absorption bands in the near-UV region.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of a trimethylsilyl (TMS)-protected precursor followed by deprotection.

Synthesis of 1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene

This precursor is synthesized via a Sonogashira cross-coupling reaction.[1][2] The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4]

Materials:

-

1,2,4,5-Tetrabromobenzene

-

(Trimethylsilyl)acetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4,5-tetrabromobenzene, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base, and degas the mixture.

-

Add (trimethylsilyl)acetylene dropwise to the reaction mixture at room temperature.

-

The reaction is then heated to a temperature between 50-80°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield 1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene.

Deprotection to Yield this compound

The removal of the TMS protecting groups is typically achieved using a fluoride source or a base.

Materials:

-

1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene

-

Tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene in a suitable solvent such as THF or a mixture of DCM and methanol.

-

Add the deprotecting agent (e.g., a solution of TBAF in THF or a solution of potassium carbonate in methanol) to the mixture at room temperature.

-

Stir the reaction for a few hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualized Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Thermal Stability of 1,4-Dibromo-2,5-diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-diethynylbenzene is an aromatic compound featuring a central benzene ring substituted with two bromine atoms and two ethynyl groups. This substitution pattern imparts a unique combination of reactivity and potential for the formation of advanced materials. The ethynyl groups can undergo various reactions, including polymerization and cross-linking, which are often thermally initiated. The bromine atoms can also influence the molecule's reactivity and thermal decomposition pathways. Understanding the thermal stability of this compound is crucial for its application in materials science, particularly in the synthesis of heat-resistant polymers and carbonaceous materials, as well as for ensuring safe handling and processing at elevated temperatures.

Thermal Behavior of the Parent Compound: 1,4-Diethynylbenzene (DEB)

The thermal behavior of 1,4-diethynylbenzene is primarily characterized by its propensity to undergo exothermic polymerization at elevated temperatures. Dynamic and isothermal differential scanning calorimetry (DSC) studies on polyarylacetylene (PAA) prepolymers synthesized from DEB reveal that the curing process, which involves the reaction of the ethynyl groups, begins at approximately 120°C.[1] This exothermic process reaches a maximum rate around 210°C and is complete by about 300°C.[1]

Due to a high enthalpy of formation, the thermal degradation of 1,4-diethynylbenzene to carbon and hydrogen is accompanied by a significant release of heat.[2] This property makes it a candidate for use in high-energy solid fuels.[2] The thermally initiated polymerization of DEB has been studied under isothermal conditions in the temperature range of 90-150°C.[3]

Table 1: Thermal Properties of 1,4-Diethynylbenzene (DEB) Prepolymer Curing

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | End Temperature (°C) |

| Exothermic Polymerization | ~120 | ~210 | ~300 |

Data sourced from studies on the curing of DEB prepolymers.[1]

Anticipated Influence of Bromo-Substituents on Thermal Stability

The presence of two bromine atoms on the benzene ring is expected to influence the thermal stability of this compound in several ways:

-

Increased Molecular Weight: The higher molecular weight of the bromo-substituted compound will result in a lower volatility compared to DEB.

-

Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. These electronic effects can influence the reactivity of the ethynyl groups towards thermal polymerization.

-

Carbon-Bromine Bond Scission: At higher temperatures, the C-Br bonds may undergo homolytic or heterolytic cleavage. The generally accepted mechanism for the thermal decomposition of aryl halides can involve the formation of highly reactive intermediates.[4]

-

Steric Hindrance: The bromine atoms, being relatively bulky, may sterically hinder intermolecular interactions and polymerization of the ethynyl groups.[5]

The overall thermal stability will be a balance of these factors. It is plausible that the initial thermal events will be dominated by the polymerization of the ethynyl groups, similar to DEB. At higher temperatures, decomposition involving the C-Br bonds would occur.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., platinum or alumina).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition (Tonset) and the percentage of weight loss at different temperatures.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and polymerization, and to measure the enthalpy changes associated with these processes.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for polymerization or decomposition.

-

Visualizations

The following diagrams illustrate the logical workflow for assessing thermal stability and the potential thermal reaction pathways for this compound.

Caption: Workflow for Thermal Stability Assessment.

Caption: Potential Thermal Reaction Pathways.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, an analysis based on its parent compound, 1,4-diethynylbenzene, and the known effects of halogen substituents provides a strong predictive framework. It is anticipated that the compound will undergo exothermic polymerization at moderately elevated temperatures, followed by decomposition at higher temperatures. The precise temperatures and characteristics of these transitions must be determined experimentally using techniques such as TGA and DSC. The protocols and logical frameworks provided in this guide offer a robust starting point for such an investigation, which is essential for the safe and effective application of this promising molecule in advanced materials development.

References

An In-depth Technical Guide to 1,4-Dibromo-2,5-diethynylbenzene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,5-diethynylbenzene, a versatile building block in the fields of materials science and organic synthesis. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its synthesis has been achieved through established organometallic cross-coupling reactions. This document details the prevalent synthetic methodologies, including key experimental protocols, and summarizes the known physicochemical properties of the compound and its precursors. Furthermore, this guide explores its current and potential applications, particularly in the development of advanced materials.

Introduction

Physicochemical Properties

The known properties of this compound and its key synthetic intermediate are summarized in the table below. Spectroscopic data for the final compound is not widely reported in publicly available literature; however, data for its precursors provides insight into its structural characterization.

Table 1: Physicochemical Data

| Property | This compound | 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene |

| CAS Number | 478190-80-6[1] | 478190-79-3 |

| Molecular Formula | C₁₀H₄Br₂[1] | C₁₆H₂₀Br₂Si₂ |

| Molecular Weight | 283.95 g/mol [1] | 428.31 g/mol |

| Appearance | Not widely reported | White to light yellow powder/crystal |

| Melting Point | Not widely reported | 121 °C |

| ¹H NMR | Not widely reported | Not widely reported |

| ¹³C NMR | Not widely reported | Not widely reported |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process: a Sonogashira coupling reaction to introduce the protected ethynyl groups, followed by a deprotection step. A common starting material for this synthesis is a 1,4-dibromo-2,5-dihalogenated benzene, such as 1,4-dibromo-2,5-diiodobenzene.

Synthesis of the Precursor: 1,4-Dibromo-2,5-diiodobenzene

A precursor for the Sonogashira coupling, 1,4-dibromo-2,5-diiodobenzene, can be synthesized from 1,4-dibromobenzene through a multi-step process involving nitration, reduction, iodination, and a diazotization-iodination sequence.[2]

Step 1: Sonogashira Coupling for the Synthesis of 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[3] In this step, 1,4-dibromo-2,5-diiodobenzene is reacted with a protected alkyne, typically ethynyltrimethylsilane, to yield the silyl-protected intermediate.

Experimental Protocol (Adapted from similar syntheses):

-

Materials: 1,4-dibromo-2,5-diiodobenzene, ethynyltrimethylsilane, copper(I) iodide (CuI), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable solvent and base (e.g., triethylamine or a mixture of THF and triethylamine).[4]

-

Procedure:

-

To a reaction flask, add 1,4-dibromo-2,5-diiodobenzene, CuI, and Pd(PPh₃)₄ in triethylamine.[4]

-

Degas the mixture through several freeze-pump-thaw cycles and flush with an inert gas like argon.[4]

-

Add ethynyltrimethylsilane to the reaction mixture.[4]

-

Heat the reaction mixture under an inert atmosphere (e.g., at 70 °C) for a specified period (e.g., 12 hours).[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, filter to remove insoluble salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Sonogashira coupling reaction for the synthesis of the protected intermediate.

Step 2: Deprotection to Yield this compound

The trimethylsilyl (TMS) protecting groups are removed to yield the final product. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

Experimental Protocol (General Procedure):

-

Materials: 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene, a deprotecting agent (e.g., potassium carbonate or TBAF), and a suitable solvent (e.g., methanol or THF).

-

Procedure:

-

Dissolve 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene in a suitable solvent.

-

Add the deprotecting agent to the solution.

-

Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Quench the reaction (if necessary) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product, if necessary, by recrystallization or column chromatography.

-

Caption: Deprotection of the silyl-protected intermediate to yield the final product.

Applications in Research and Development

This compound serves as a critical building block for the synthesis of various functional organic materials. Its rigid structure and the presence of reactive sites make it an attractive component for:

-

Organic Electronics: The diethynyl functionality allows for its incorporation into conjugated polymers and oligomers, which are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atoms can be further functionalized to tune the electronic properties of the resulting materials.

-

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The linear, rigid nature of the molecule makes it an excellent linker for the construction of porous materials with high surface areas, which have potential applications in gas storage, separation, and catalysis.

-

Drug Discovery and Development: While direct applications in drug development are not prominent, the core structure can be elaborated to synthesize complex molecules with potential biological activity. The diethynyl groups are amenable to "click chemistry" reactions, which are widely used in medicinal chemistry for the rapid synthesis of compound libraries.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in materials science and organic synthesis. While its formal discovery is not well-documented, its synthesis is readily achievable through established synthetic protocols, primarily involving the Sonogashira coupling reaction. The ability to selectively functionalize both the bromo and ethynyl groups provides a powerful platform for the design and synthesis of novel organic materials with tailored properties for a wide range of applications, from advanced electronics to porous materials. Further research into this compound and its derivatives is likely to uncover new and exciting applications in various scientific and technological fields.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 1,4-Dibromo-2,5-diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Dibromo-2,5-diethynylbenzene in Sonogashira coupling reactions. This versatile building block is a key component in the synthesis of advanced materials, including conjugated polymers and graphdiyne precursors, which are of significant interest in electronics, materials science, and drug delivery.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The mild reaction conditions make it suitable for the synthesis of complex molecules.[2]

This compound is a bifunctional monomer that can undergo Sonogashira coupling at either the bromo or the ethynyl groups, depending on the reaction partner. This allows for the formation of linear polymers, macrocycles, and other complex architectures.

Key Applications

The primary application of this compound in Sonogashira coupling is in the synthesis of poly(p-phenyleneethynylene)s (PPEs) and related conjugated polymers. These materials are investigated for their potential use in:

-

Organic light-emitting diodes (OLEDs)

-

Organic photovoltaics (OPVs)

-

Organic field-effect transistors (OFETs)

-

Chemical sensors

-

Nanomaterials

General Reaction Scheme

The Sonogashira polycondensation of a dibromoarene with a diethynylarene is a common method for synthesizing PPEs. In the context of this compound, it can react with a di-bromo aromatic compound to form a polymer.

Caption: General Sonogashira polycondensation reaction.

Experimental Protocols

Protocol 1: Sonogashira Polymerization of 1,4-Diethynyl-2,5-bis(hexyloxy)benzene with 1,4-Dibromo-2,5-bis(hexyloxy)benzene

This protocol is adapted from typical procedures for the synthesis of poly(2,5-dialkoxy-p-phenyleneethynylene)s.

Materials:

-

1,4-Diethynyl-2,5-bis(hexyloxy)benzene

-

1,4-Dibromo-2,5-bis(hexyloxy)benzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

-

Diisopropylamine (i-Pr₂NH)

-

Methanol

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 1,4-diethynyl-2,5-bis(hexyloxy)benzene (1.0 mmol), 1,4-dibromo-2,5-bis(hexyloxy)benzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add anhydrous toluene (10 mL) and diisopropylamine (5 mL) via syringe.

-

The reaction mixture is stirred at 60-80 °C for 24-48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

After cooling to room temperature, the reaction mixture is poured into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

-

Further purification can be achieved by redissolving the polymer in a minimal amount of a suitable solvent (e.g., toluene or chloroform) and reprecipitating it into methanol.

Data Presentation:

| Parameter | Value |

| Monomer 1 | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene |

| Monomer 2 | 1,4-Dibromo-2,5-bis(hexyloxy)benzene |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ |

| Catalyst Loading | 2 mol% |

| Cu Co-catalyst | CuI |

| Co-catalyst Loading | 4 mol% |

| Ligand | PPh₃ |

| Ligand Loading | 8 mol% |

| Base | Diisopropylamine |

| Solvent | Toluene/Diisopropylamine |

| Temperature | 60-80 °C |

| Reaction Time | 24-48 h |

| Typical Yield | > 90% |

Experimental Workflow

The following diagram illustrates a typical workflow for the Sonogashira polymerization.

Caption: Experimental workflow for Sonogashira polymerization.

Signaling Pathways (Catalytic Cycle)

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This compound is a valuable monomer for the synthesis of conjugated polymers via Sonogashira coupling. The protocols and data presented here, based on closely related soluble derivatives, provide a solid foundation for researchers to develop synthetic strategies for novel materials. Careful consideration of solubility and optimization of reaction conditions will be key to successfully utilizing this versatile building block.

References

Application Notes and Protocols for 1,4-Dibromo-2,5-diethynylbenzene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential polymerization of 1,4-dibromo-2,5-diethynylbenzene. While direct literature on the polymerization of this specific monomer is scarce, this document outlines protocols based on well-established methods for the parent monomer, 1,4-diethynylbenzene (p-DEB), and related substituted analogs. The bromine substituents on the aromatic ring are anticipated to influence the polymer's properties, offering opportunities for post-polymerization modification and tuning of material characteristics.

Monomer Synthesis: this compound

The target monomer, this compound, is not readily commercially available. A plausible synthetic route is a twofold Sonogashira cross-coupling reaction. A suitable starting material would be 1,2,4,5-tetrabromobenzene, where the higher reactivity of the C-Br bonds at positions 1 and 4 can be exploited for selective coupling with a protected acetylene source, followed by deprotection.

Diagram of Monomer Synthesis

Caption: Synthetic route to this compound.

Experimental Protocol: Monomer Synthesis via Sonogashira Coupling

Materials:

-

1,2,4,5-Tetrabromobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Sonogashira Coupling:

-

To a dry Schlenk flask under an inert atmosphere, add 1,2,4,5-tetrabromobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous THF and anhydrous Et₃N (5 equivalents).

-

To this stirred suspension, add trimethylsilylacetylene (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 65 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene in a mixture of THF and methanol.

-

Add potassium carbonate (3-4 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. The product should be purified by recrystallization or column chromatography.

-

Polymer Synthesis from this compound

The presence of both bromo and ethynyl functionalities allows for several polymerization strategies. Here, we propose two primary methods: Sonogashira cross-coupling polymerization and anionic polymerization.

Diagram of General Polymerization Workflow

Caption: General workflow for polymer synthesis and characterization.

Protocol 1: Sonogashira Cross-Coupling Polymerization (with a Co-monomer)

This method involves the reaction of the dibromo-diethynyl monomer with a diethynyl co-monomer to form a conjugated polymer.

Materials:

-

This compound

-

Aromatic diethynyl co-monomer (e.g., 1,4-diethynylbenzene)

-

Pd(PPh₃)₂Cl₂

-

CuI

-

Anhydrous solvent (e.g., THF/Et₃N mixture)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the diethynyl co-monomer in a mixture of anhydrous THF and Et₃N (e.g., 5:1 v/v).

-

Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) to the solution.

-

Heat the reaction mixture to 50-65 °C and stir for 24-72 hours. The formation of a precipitate may indicate polymer growth.

-

After the reaction, pour the mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Collect the polymer by filtration, wash thoroughly with methanol and other solvents to remove residual catalyst and oligomers.

-

Dry the polymer under vacuum.

Protocol 2: Anionic Polymerization

Based on the anionic polymerization of 1,4-diethynylbenzene, this method would polymerize the ethynyl groups.[1][2][3]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous polar aprotic solvent (e.g., Hexamethylphosphoramide (HMPA) or Tetrahydrofuran (THF))

Procedure:

-

In a flame-dried Schlenk flask under a strictly inert atmosphere, dissolve the this compound monomer in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C to 0 °C).

-

Slowly add a solution of n-BuLi (as an initiator) dropwise with vigorous stirring. The monomer-to-initiator ratio will influence the molecular weight.

-

Allow the reaction to proceed for several hours at the low temperature.

-

Quench the polymerization by adding a proton source, such as methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).

-

Collect the polymer by filtration, wash it to remove initiator residues, and dry it under vacuum.

Data Presentation: Expected Polymer Properties

The properties of poly(this compound) are expected to be analogous to those of poly(1,4-diethynylbenzene) (p-DEB), with modifications due to the bromine substituents. The following table summarizes the known properties of p-DEB and the anticipated properties of its brominated derivative.

| Property | Poly(1,4-diethynylbenzene) (p-DEB) Data | Expected Properties of Poly(this compound) |

| Molecular Weight (Mn) | Varies with method; up to ~2900 g/mol reported for some soluble fractions.[4] | Potentially similar or lower due to steric hindrance from bromine atoms affecting polymerization. |

| Polydispersity Index (PDI) | Typically broad for step-growth (e.g., Sonogashira) or uncontrolled chain-growth polymerizations. | Likely to be broad, depending on the polymerization method. |

| Solubility | Generally poor in common organic solvents, soluble fractions can be obtained.[2] | Solubility might be slightly improved due to the disruption of packing by bromine atoms, but high rigidity could still lead to low solubility. |

| Thermal Stability (TGA) | High thermal stability, with decomposition temperatures often above 400 °C and high char yields.[3] | Expected to have very high thermal stability and potentially enhanced flame-retardant properties due to the presence of bromine. |

| Glass Transition (Tg) | Often not observed due to high rigidity and cross-linking upon heating. | Likely to be very high or not observable. |

| Electronic Properties | Conjugated backbone leads to semiconducting properties, which can be tuned by doping. | The bromine atoms, being electron-withdrawing, could lower the HOMO/LUMO levels of the polymer, affecting its electronic and optical properties. |

Application Notes

Polymers derived from this compound are promising materials for a range of advanced applications, leveraging the properties of the poly(phenylene ethynylene) backbone and the functionality of the bromine substituents.

-

Precursors for Carbon Materials: Like p-DEB, the brominated polymer is expected to have a high char yield, making it a suitable precursor for producing high-performance carbon materials, potentially with a porous structure.[3]

-

Flame-Retardant Materials: The high bromine content would inherently impart flame-retardant properties to the polymer, making it attractive for applications where fire safety is critical.

-

Functional Materials via Post-Polymerization Modification: The C-Br bonds on the polymer backbone serve as reactive sites for post-polymerization modification. They can be converted to other functional groups via reactions like Suzuki or Stille coupling, allowing for the synthesis of a wide range of functional polymers with tailored properties for applications in sensors, catalysis, or organic electronics.

-

High Refractive Index Polymers: The presence of heavy bromine atoms is likely to increase the refractive index of the polymer, which could be beneficial for optical applications.

-

Drug Delivery and Biomedical Applications: While the direct application in drug development is not immediately obvious, the rigid, conjugated backbone could be explored for creating nanostructures for drug delivery. The functionalizable bromine atoms could be used to attach targeting ligands or therapeutic agents. However, biocompatibility and toxicity would need to be thoroughly investigated.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. mdpi.com [mdpi.com]

- 3. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of a Diacetylene-Linked Covalent Organic Framework from 1,4-Dibromo-2,5-diethynylbenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed experimental protocol for the synthesis of a novel covalent organic framework (COF) using 1,4-Dibromo-2,5-diethynylbenzene as an AB-type monomer. The synthetic strategy is based on the well-established Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1][2][3] The resulting framework is a diacetylene-linked COF, a class of materials with promising applications in electronics, photocatalysis, and biomedicine.[4][5] While a direct synthesis of a COF from this specific monomer is not yet extensively documented, this protocol provides a robust starting point based on analogous polymerization reactions.[6]

Application Notes

The unique structural features of a COF derived from this compound, characterized by a highly conjugated diacetylene backbone and inherent porosity, suggest a range of potential applications relevant to materials science and drug development.

Key Potential Properties:

-

High Surface Area and Porosity: Like other COFs, the material is expected to possess a large surface area and a tunable pore size, making it a candidate for gas storage, separation, and as a nanocarrier for drug molecules.

-

Semiconductivity and Photoconductivity: The extended π-conjugation conferred by the phenylene and diacetylene units is predicted to result in a low optical bandgap and photoconductive properties. These characteristics are highly desirable for applications in organic electronics and photocatalysis.

-

Chemical and Thermal Stability: The strong covalent bonds forming the framework are anticipated to provide significant chemical and thermal stability, crucial for applications in harsh environments and for long-term device performance.

-

Biocompatibility: Carbon-based nanomaterials, including graphdiyne and related structures, have shown potential for biomedical applications.[4] Further functionalization could enhance biocompatibility and enable targeted drug delivery.

Potential Applications in Drug Development and Beyond:

-

Drug Delivery Systems: The porous structure of the COF could be utilized to encapsulate and deliver therapeutic agents. The release of the drug could potentially be triggered by external stimuli such as light, leveraging the material's photoresponsive properties.

-

Photodynamic Therapy (PDT): A diacetylene-linked COF could act as a photosensitizer, generating reactive oxygen species upon light irradiation to induce cancer cell death.

-

Biosensing: The electronic properties of the COF could be exploited for the development of sensitive and selective biosensors for the detection of biomolecules.

-

Heterogeneous Catalysis: The framework can be a support for catalytically active metal nanoparticles or organocatalysts, with the porous structure facilitating reactant access and product removal.

Quantitative Data for Analogous Diacetylene-Linked Materials

The following table summarizes key performance metrics for graphdiyne (GDY), a related 2D carbon allotrope composed of sp- and sp2-hybridized carbon atoms, to provide an expectation of the potential properties of the proposed COF.[5][7]

| Property | Reported Value for Graphdiyne (GDY) and related materials | Reference(s) |

| BET Surface Area | Up to 620 m²/g | [5] |

| Pore Size | Uniform pores, theoretically tunable | [5] |

| Electrical Conductivity | Up to 3180 S/m for single-crystal GDY films on graphene | [4] |

| Optical Bandgap | ~1.2 - 2.2 eV (tunable) | [5] |

| Thermal Stability | Stable up to ~250 °C in air | [5] |

Experimental Protocols

This section outlines a detailed, albeit proposed, experimental protocol for the synthesis and characterization of a diacetylene-linked COF from this compound via Sonogashira self-coupling polymerization.

Protocol 1: Synthesis of Diacetylene-Linked COF

1. Materials:

-

This compound (monomer)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diisopropylamine (DIPA)

-

Methanol

-

Acetone

-

Chloroform

2. Equipment:

-

Schlenk flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Cannula for liquid transfer

-

Centrifuge

-

Soxhlet extractor

-

Vacuum oven

3. Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask, add this compound (e.g., 100 mg, 0.35 mmol), Pd(PPh₃)₂Cl₂ (e.g., 5 mol%), CuI (e.g., 10 mol%), and PPh₃ (e.g., 20 mol%).

-

Degassing: Seal the flask and subject it to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of anhydrous DMF (e.g., 20 mL) and anhydrous DIPA (e.g., 10 mL) via cannula.

-

Polymerization: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically allowed to proceed for 48-72 hours.

-

Isolation: After cooling to room temperature, the solid product is collected by centrifugation.

-

Purification:

-

Wash the collected solid sequentially with methanol, acetone, and chloroform to remove any unreacted monomer, oligomers, and catalyst residues.

-

Perform a Soxhlet extraction of the solid with methanol for 24 hours, followed by acetone for 24 hours.

-

-

Drying: Dry the purified COF powder in a vacuum oven at 80 °C overnight.

Protocol 2: Characterization of the Synthesized COF

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the formation of the diacetylene linkage and the disappearance of the terminal alkyne and C-Br bonds.

-

Sample Preparation: Prepare a KBr pellet of the dried COF powder.

-

Analysis: Look for the characteristic C≡C stretching vibration of the diacetylene linkage (around 2100-2200 cm⁻¹) and the disappearance of the terminal ≡C-H stretching (around 3300 cm⁻¹) and C-Br stretching vibrations.

2. Powder X-ray Diffraction (PXRD):

-

Purpose: To assess the crystallinity and determine the structure of the COF.

-

Sample Preparation: Mount the dried COF powder on a sample holder.

-

Analysis: A crystalline COF will exhibit distinct diffraction peaks. The peak positions can be compared with simulated patterns to elucidate the crystal structure.

3. Gas Adsorption (BET Analysis):

-

Purpose: To determine the specific surface area and pore size distribution.

-

Procedure: Perform nitrogen adsorption-desorption measurements at 77 K after degassing the sample under vacuum.

-

Analysis: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm.

4. Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the COF.

-

Procedure: Heat the sample under a nitrogen atmosphere from room temperature to 800 °C at a constant heating rate.

-

Analysis: The temperature at which significant weight loss occurs indicates the decomposition temperature.

5. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the morphology and microstructure of the COF.

-

Sample Preparation: Disperse the COF powder in a suitable solvent and drop-cast onto a silicon wafer (for SEM) or a carbon-coated copper grid (for TEM).

Visualizations

Caption: Proposed synthesis of a diacetylene-linked COF.

Caption: Simplified Sonogashira catalytic cycle.

Caption: General experimental workflow for COF synthesis.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Graphdiyne-Related Materials in Biomedical Applications and Their Potential in Peripheral Nerve Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Characterization and Identification of Graphdiyne and Graphdiyne-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Porous Organic Polymers from 1,4-Dibromo-2,5-diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by their highly cross-linked, porous structures, and large surface areas. These properties make them attractive for a variety of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The synthesis of POPs often involves the use of rigid aromatic building blocks, which through strong covalent bonds, form robust and stable networks. One such promising monomer for the synthesis of POPs is 1,4-Dibromo-2,5-diethynylbenzene, which possesses both bromo and ethynyl functional groups, making it suitable for self-condensation reactions like the Sonogashira coupling.

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. By employing a monomer that contains both functionalities, a highly cross-linked porous polymer can be synthesized.

Proposed Experimental Protocol: Sonogashira Homocoupling of this compound

This protocol describes a proposed method for the synthesis of a porous organic polymer via the Sonogashira homocoupling of this compound. This procedure is based on established methods for similar monomers and should be optimized for best results.

Materials:

-

This compound (Monomer)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Acetone

-

Chloroform

-

Schlenk flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas (Argon or Nitrogen) supply

-

Soxhlet extraction apparatus

Procedure:

-

Reaction Setup: In a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.52 mmol), Pd(PPh₃)₂Cl₂ (74 mg, 0.106 mmol, 3 mol%), and CuI (20 mg, 0.106 mmol, 3 mol%).

-

Solvent and Base Addition: Under a counterflow of inert gas, add a mixture of anhydrous toluene (20 mL) and anhydrous DMF (10 mL), followed by triethylamine (10 mL).

-

Polymerization: The reaction mixture is degassed by three freeze-pump-thaw cycles. The flask is then heated to 80 °C and stirred under an inert atmosphere for 48 hours. The formation of a solid precipitate should be observed.

-

Work-up and Purification: After cooling to room temperature, the solid product is collected by filtration. The collected solid is then washed sequentially with methanol, acetone, and chloroform to remove any unreacted monomer, catalyst, and oligomers.

-

Soxhlet Extraction: The crude polymer is further purified by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours.

-

Drying: The purified porous organic polymer is dried in a vacuum oven at 80 °C overnight.

Characterization:

The resulting porous organic polymer can be characterized by various techniques to determine its structure, porosity, and thermal stability.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and the disappearance of the terminal alkyne C-H stretch.

-

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To elucidate the polymer structure.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution from N₂ adsorption-desorption isotherms at 77 K.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the polymer.

Data Presentation: Typical Properties of POPs from Related Monomers

While specific data for the polymer derived from this compound is not yet available in the literature, the following table summarizes typical properties of porous organic polymers synthesized from structurally similar monomers, such as 1,4-diethynylbenzene and various dibromobenzenes, via Sonogashira or similar cross-coupling reactions.

| Polymer System | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |

| CMP-1 | 1,3,5-Triethynylbenzene, 1,4-Dibromobenzene | 842 | 0.52 | ~1.5 | [4] |

| HCMP-2 | 1,4-Diethynylbenzene | 827 | 0.48 | ~1.4 | [4] |

| PAF-5 | 1,3,5-Tris(4-bromophenyl)benzene | 1503 | 0.85 | ~1.8 | [4] |

| P(1,4-DEB) | 1,4-Diethynylbenzene | up to 1007 | - | micro/mesoporous | [5] |

Application Notes

Potential as a Drug Delivery Vehicle